Cas no 57180-63-9 (N1,N3-dimethyl-b-alaninamide hydrochloride)
N1,N3-dimethyl-b-alaninamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-3-(methylamino)propanamide hydrochloride
- N1,N3-Dimethyl-beta-alaninamide hydrochloride
- SCHEMBL11654825
- MFCD12026520
- N-methyl-3-(methylamino)propanamide;hydrochloride
- DTXSID70648993
- BS-38358
- N~1~,N~3~-dimethyl-beta-alaninamide hydrochloride
- 3-methylaminopropionic acid methylamide hydrochloride
- RTAJXPNNTGBHNO-UHFFFAOYSA-N
- AKOS005111083
- 57180-63-9
- N,N~3~-Dimethyl-beta-alaninamide--hydrogen chloride (1/1)
- N-METHYL-3-(METHYLAMINO)PROPANAMIDEHYDROCHLORIDE
- N1,N3-Dimethyl-beta-alaninamide hydrochloride, AldrichCPR
- N1,N3-dimethyl-b-alaninamide hydrochloride
-
- MDL: MFCD12026520
- Inchi: 1S/C5H12N2O.ClH/c1-6-4-3-5(8)7-2;/h6H,3-4H2,1-2H3,(H,7,8);1H
- InChI Key: RTAJXPNNTGBHNO-UHFFFAOYSA-N
- SMILES: Cl.O=C(CCNC)NC
Computed Properties
- Exact Mass: 152.0716407g/mol
- Monoisotopic Mass: 152.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 72.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1Ų
N1,N3-dimethyl-b-alaninamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B413483-100mg |
N1,N3-dimethyl-b-alaninamide hydrochloride |
57180-63-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B413483-500mg |
N1,N3-dimethyl-b-alaninamide hydrochloride |
57180-63-9 | 500mg |
$ 230.00 | 2022-06-07 | ||
| TRC | B413483-1g |
N1,N3-dimethyl-b-alaninamide hydrochloride |
57180-63-9 | 1g |
$ 340.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034911-500mg |
N-Methyl-3-(methylamino)propanamide hydrochloride |
57180-63-9 | 500mg |
2144CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034911-1g |
N-Methyl-3-(methylamino)propanamide hydrochloride |
57180-63-9 | 1g |
3298CNY | 2021-05-07 | ||
| abcr | AB266510-250 mg |
N1,N3-Dimethyl-beta-alaninamide hydrochloride |
57180-63-9 | 250MG |
€183.40 | 2022-09-01 | ||
| abcr | AB266510-1 g |
N1,N3-Dimethyl-beta-alaninamide hydrochloride |
57180-63-9 | 1g |
€273.00 | 2022-09-01 | ||
| abcr | AB266510-5 g |
N1,N3-Dimethyl-beta-alaninamide hydrochloride |
57180-63-9 | 5g |
€945.00 | 2022-09-01 | ||
| abcr | AB266510-10 g |
N1,N3-Dimethyl-beta-alaninamide hydrochloride |
57180-63-9 | 10g |
€1,060.10 | 2022-03-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034911-500mg |
N-Methyl-3-(methylamino)propanamide hydrochloride |
57180-63-9 | 500mg |
2144.0CNY | 2021-07-13 |
N1,N3-dimethyl-b-alaninamide hydrochloride Suppliers
N1,N3-dimethyl-b-alaninamide hydrochloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on N1,N3-dimethyl-b-alaninamide hydrochloride
Introduction to N1,N3-dimethyl-β-alaninamide hydrochloride (CAS No. 57180-63-9)
N1,N3-dimethyl-β-alaninamide hydrochloride, identified by its Chemical Abstracts Service (CAS) number 57180-63-9, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the amide class of molecules, characterized by its unique structural and functional properties, which make it a promising candidate for various biochemical applications. The hydrochloride salt form enhances its solubility and stability, making it particularly useful in experimental and industrial settings.
The molecular structure of N1,N3-dimethyl-β-alaninamide hydrochloride consists of a β-alanine backbone with dimethyl substitutions at the N1 and N3 positions, coupled with a hydrochloride counterion. This modification imparts distinct chemical and biological properties, enabling its utility in multiple domains, including drug discovery, enzyme inhibition studies, and peptide mimetics. The amide linkage is a critical feature, as it influences the compound's reactivity and interaction with biological targets.
In recent years, there has been a surge in research focusing on the development of novel amide-based compounds due to their versatility in modulating biological pathways. N1,N3-dimethyl-β-alaninamide hydrochloride has emerged as a key player in this landscape, particularly in the investigation of enzyme mechanisms and the design of protease inhibitors. Its structural motif is reminiscent of natural amino acid derivatives, which allows it to mimic or interfere with enzymatic processes at the molecular level.
One of the most compelling aspects of N1,N3-dimethyl-β-alaninamide hydrochloride is its potential application in the development of targeted therapies. Researchers have explored its efficacy in inhibiting specific proteases that are implicated in various diseases, including inflammatory disorders and cancer. The dimethyl substitutions at the N1 and N3 positions enhance its binding affinity to certain enzyme active sites, making it a potent tool for studying enzyme kinetics and substrate specificity.
The compound's solubility profile, enhanced by the hydrochloride salt form, facilitates its use in solution-based assays and high-throughput screening platforms. These attributes make it an invaluable asset for medicinal chemists who are tasked with identifying lead compounds for further optimization. Additionally, its stability under various storage conditions ensures consistent performance across multiple experimental runs.
Recent advancements in computational chemistry have further illuminated the potential of N1,N3-dimethyl-β-alaninamide hydrochloride as a scaffold for drug design. Molecular docking studies have revealed its ability to interact with a wide range of biological targets, including receptors and ion channels. These interactions are mediated by the compound's amide group and dimethyl side chains, which can be fine-tuned to achieve desired pharmacological effects.
In clinical research settings, N1,N3-dimethyl-β-alaninamide hydrochloride has been investigated for its potential role in modulating immune responses. Its ability to interact with immune-related enzymes suggests that it could be used to develop novel immunomodulatory agents. Such agents are crucial for treating autoimmune diseases and enhancing vaccine efficacy.
The synthesis of N1,N3-dimethyl-β-alaninamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers obtain high-quality material for their studies. These synthetic strategies often include protecting group chemistry and transition metal-catalyzed reactions, which are essential for constructing complex molecular architectures.
The pharmacokinetic properties of N1,N3-dimethyl-β-alaninamide hydrochloride have also been studied to assess its bioavailability and metabolic fate. Preliminary data indicate that it exhibits favorable absorption characteristics when administered orally or intravenously. Furthermore, its metabolic stability suggests that it could have a prolonged half-life in vivo, which would be advantageous for therapeutic applications.
Future research directions may explore derivatization strategies to enhance the therapeutic potential of N1,N3-dimethyl-β-alaninamide hydrochloride. By introducing additional functional groups or altering the substitution pattern, scientists could develop analogs with improved selectivity or efficacy. Such modifications would be guided by structural insights gained from X-ray crystallography and other spectroscopic techniques.
The industrial significance of N1,N3-dimethyl-β-alaninamide hydrochloride cannot be overstated. Its role as an intermediate in drug synthesis underscores its importance in pharmaceutical manufacturing processes. As demand for specialized chemicals grows, compounds like this one will continue to play a pivotal role in advancing therapeutic solutions.
In conclusion,N1,N3-dimethyl-β-alaninamide hydrochloride (CAS No. 57180-63-9) represents a fascinating compound with broad applications in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for studying enzyme mechanisms, designing targeted therapies, and exploring new drug modalities. As scientific understanding progresses, this compound is likely to find even wider utility across multiple disciplines within the life sciences sector.
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